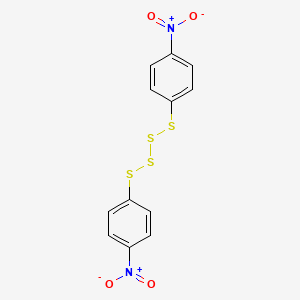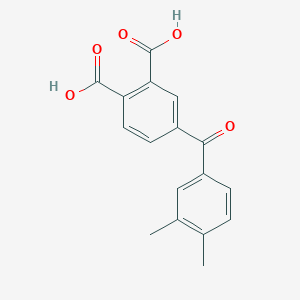
1,2-Benzenedicarboxylic acid, 4-(3,4-dimethylbenzoyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Benzenedicarboxylic acid, 4-(3,4-dimethylbenzoyl)- is a derivative of benzenedicarboxylic acid. This compound is part of a larger group of chemical compounds known as dicarboxylic derivatives of benzene. These compounds are characterized by the presence of two carboxyl groups attached to a benzene ring. The specific structure of 1,2-Benzenedicarboxylic acid, 4-(3,4-dimethylbenzoyl)- includes a benzoyl group substituted with two methyl groups at the 3 and 4 positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenedicarboxylic acid, 4-(3,4-dimethylbenzoyl)- typically involves the reaction of 1,2-benzenedicarboxylic acid with 3,4-dimethylbenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a catalyst such as pyridine or triethylamine to facilitate the acylation process. The reaction mixture is often heated to a temperature range of 60-80°C to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of solvents such as dichloromethane or toluene can aid in the dissolution of reactants and facilitate the reaction. Post-reaction, the product is typically purified through recrystallization or chromatography techniques to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Benzenedicarboxylic acid, 4-(3,4-dimethylbenzoyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions include:
- Oxidized derivatives such as carboxylic acids.
- Reduced derivatives such as alcohols.
- Substituted derivatives with various functional groups attached to the benzene ring.
Aplicaciones Científicas De Investigación
1,2-Benzenedicarboxylic acid, 4-(3,4-dimethylbenzoyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: Used in the production of polymers, resins, and plasticizers.
Mecanismo De Acción
The mechanism of action of 1,2-Benzenedicarboxylic acid, 4-(3,4-dimethylbenzoyl)- involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The presence of the benzoyl group allows for interactions with hydrophobic pockets within proteins, enhancing its binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- Phthalic acid (1,2-benzenedicarboxylic acid)
- Isophthalic acid (1,3-benzenedicarboxylic acid)
- Terephthalic acid (1,4-benzenedicarboxylic acid)
Uniqueness
1,2-Benzenedicarboxylic acid, 4-(3,4-dimethylbenzoyl)- is unique due to the presence of the 3,4-dimethylbenzoyl group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
138472-63-6 |
|---|---|
Fórmula molecular |
C17H14O5 |
Peso molecular |
298.29 g/mol |
Nombre IUPAC |
4-(3,4-dimethylbenzoyl)phthalic acid |
InChI |
InChI=1S/C17H14O5/c1-9-3-4-11(7-10(9)2)15(18)12-5-6-13(16(19)20)14(8-12)17(21)22/h3-8H,1-2H3,(H,19,20)(H,21,22) |
Clave InChI |
LXENRLIMFGIAQS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)C(=O)O)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,8-Dihydro-5,8-methanonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14262386.png)
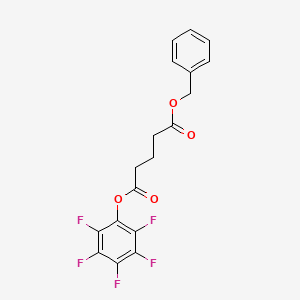
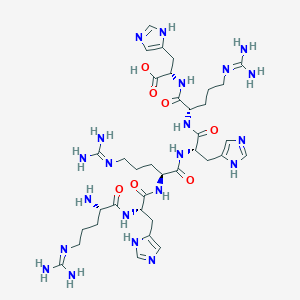
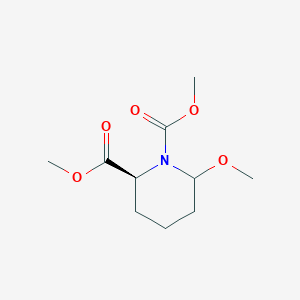
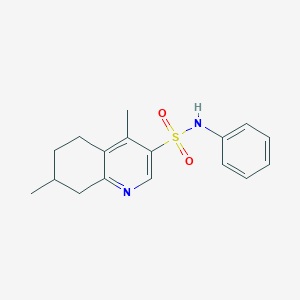
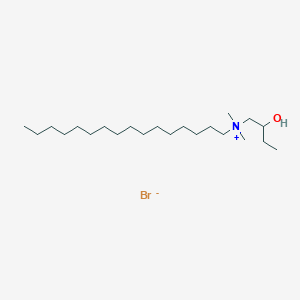
![O-[(2-Nitrophenyl)methyl]-L-serine](/img/structure/B14262440.png)
![4-Oxo-4-[3-(tributylstannyl)anilino]but-2-enoic acid](/img/structure/B14262441.png)
![1-Propanone, 1-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)thio]-](/img/structure/B14262449.png)
![Benzene, 1-methyl-4-[(phenylsulfinyl)methyl]-](/img/structure/B14262452.png)
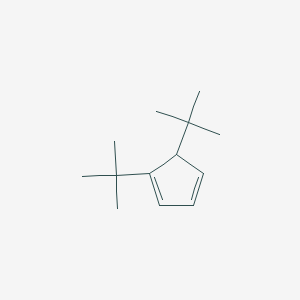

![N~1~,N~8~-Bis{6-[(2-phenylethyl)amino]hexyl}octane-1,8-diamine](/img/structure/B14262467.png)
